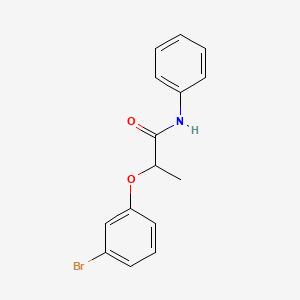

2-(3-bromophenoxy)-N-phenylpropanamide

Description

Properties

IUPAC Name |

2-(3-bromophenoxy)-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-11(19-14-9-5-6-12(16)10-14)15(18)17-13-7-3-2-4-8-13/h2-11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXLMZGSSHBDCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)OC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-Phenylpropanamide Scaffolds

The N-phenylpropanamide scaffold is a common structural motif in medicinal chemistry and materials science. nih.gov Its synthesis is primarily centered around the formation of the amide bond, a robust and ubiquitous linkage in organic chemistry. luxembourg-bio.com

The most fundamental method for forming an amide bond is the direct condensation of a carboxylic acid and an amine. luxembourg-bio.comhepatochem.com However, this reaction typically requires high temperatures to drive off the water molecule formed, conditions that can be detrimental to sensitive substrates. luxembourg-bio.com Consequently, the carboxylic acid is usually "activated" by converting its hydroxyl group into a better leaving group.

A classical and straightforward approach involves the conversion of the carboxylic acid, in this case, a substituted 2-phenoxypropanoic acid, into a more reactive acyl halide, typically an acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a highly reactive intermediate that readily reacts with an amine (aniline) to form the desired N-phenylpropanamide. This two-step process is highly efficient but the harsh conditions and high reactivity of the acyl chloride can limit its use with complex molecules containing sensitive functional groups. hepatochem.com

Another classical intermediate is the carboxylic anhydride. Anhydrides can be formed from two equivalents of the carboxylic acid or by reacting the carboxylic acid with another acid chloride. This intermediate then reacts with the amine to yield the amide and a molecule of the carboxylic acid as a byproduct. luxembourg-bio.com

To circumvent the often harsh conditions of classical amidation, a vast array of coupling reagents has been developed to facilitate amide bond formation under milder conditions. luxembourg-bio.comresearchgate.net These reagents activate the carboxylic acid in situ, leading to a reactive intermediate that is then intercepted by the amine. hepatochem.com This method is the most frequently used in modern organic synthesis, especially in pharmaceutical research. nih.gov

Several classes of coupling reagents are commonly employed, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. hepatochem.compeptide.com

Carbodiimides : Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a reactive O-acylisourea intermediate. luxembourg-bio.com A significant drawback of carbodiimides is the potential for racemization of chiral centers adjacent to the carboxyl group. hepatochem.compeptide.com To suppress this side reaction and improve reaction efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are frequently included. luxembourg-bio.comhepatochem.com Water-soluble carbodiimides, like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are also popular as the urea (B33335) byproduct can be easily removed by aqueous extraction. nih.govresearchgate.net

Phosphonium Salts : Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and generate byproducts that are generally soluble and easily removed. luxembourg-bio.com They are known for their high reactivity and are particularly effective for coupling sterically hindered amino acids or N-methylated amino acids. peptide.com

Aminium/Uronium Salts : This class includes reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are among the most effective coupling reagents, known for fast reaction times and very low levels of racemization, especially when based on HOAt. luxembourg-bio.compeptide.com

The choice of coupling reagent, additive, solvent, and base is critical and depends on the specific substrates being coupled.

| Coupling Reagent Class | Examples | Key Features | Common Additives |

| Carbodiimides | DCC, DIC, EDC | Widely applicable, cost-effective. Byproduct removal can be an issue (DCC). Potential for racemization. luxembourg-bio.comhepatochem.comresearchgate.net | HOBt, HOAt |

| Phosphonium Salts | PyBOP, PyAOP | High reactivity, good for hindered couplings. Soluble byproducts. luxembourg-bio.compeptide.com | - |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Very efficient, fast reactions, low racemization. luxembourg-bio.compeptide.com | - |

Targeted Synthesis of 2-(3-bromophenoxy)-N-phenylpropanamide

The synthesis of the specific target molecule, this compound, can be logically designed as a multi-step sequence that combines an ether synthesis with an amidation reaction.

A plausible and efficient synthetic route begins with commercially available precursors: 3-bromophenol (B21344), a derivative of 2-chloropropionic acid, and aniline (B41778).

Step 1: Synthesis of 2-(3-bromophenoxy)propanoic acid

The first step involves the formation of the ether linkage via a Williamson ether synthesis. In this reaction, the phenoxide anion of 3-bromophenol acts as a nucleophile, displacing a halide from a 2-halopropanoate. A common protocol involves reacting 3-bromophenol with an ester of 2-chloropropionic acid, such as methyl 2-chloropropionate, in the presence of a base. google.com The resulting ester, methyl 2-(3-bromophenoxy)propanoate, is then hydrolyzed under basic conditions (e.g., using NaOH) to yield the key intermediate, 2-(3-bromophenoxy)propanoic acid. orgsyn.org

Step 2: Amidation to form this compound

The second step is the formation of the amide bond. The 2-(3-bromophenoxy)propanoic acid synthesized in the previous step is coupled with aniline. Given the potential for side reactions and the desire for high purity, using a modern coupling reagent is preferable to the classical acyl chloride method. For instance, the carboxylic acid can be activated with HATU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an aprotic solvent such as dimethylformamide (DMF). nih.gov Aniline is then added to the activated intermediate to form the final product, this compound.

For the Williamson ether synthesis (Step 1) , several parameters can be adjusted:

Base : The choice of base is critical for deprotonating the phenol. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. K₂CO₃ is a mild and inexpensive option, while NaH is a stronger, non-nucleophilic base suitable for less reactive systems. nih.govplos.org

Solvent : Polar aprotic solvents like acetone, dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are typically used as they effectively solvate the cation of the base and facilitate the Sₙ2 reaction. plos.orgnih.gov

Temperature : Reactions are often run at room temperature or with gentle heating (reflux) to increase the reaction rate without promoting side reactions. nih.gov

For the Amidation reaction (Step 2) , optimization involves:

Coupling Reagent : As discussed in section 2.1.2, the choice of reagent (e.g., HATU, PyBOP, EDC/HOBt) can significantly impact yield and minimize racemization. luxembourg-bio.compeptide.com

Solvent : Aprotic polar solvents like DMF, acetonitrile, or dichloromethane (B109758) (DCM) are standard choices.

Base : A tertiary amine base, such as DIPEA or triethylamine (B128534) (Et₃N), is usually required to neutralize the acid formed during the reaction and to facilitate the coupling process. nih.gov

Order of Addition : The order and timing of reagent addition can be crucial. Typically, the carboxylic acid is pre-activated with the coupling reagent and base before the amine is introduced to prevent side reactions of the amine with the coupling reagent. luxembourg-bio.com

| Reaction Step | Parameter | Options | Effect on Efficiency and Yield |

| Ether Synthesis | Base | K₂CO₃, NaH, Cs₂CO₃ | Stronger bases can increase reaction rate but may require anhydrous conditions. K₂CO₃ is often sufficient and practical. nih.govplos.org |

| Solvent | Acetone, DMF, THF | Solvent choice affects reaction rate and solubility of reactants. Acetone is a common and effective choice. nih.gov | |

| Temperature | Room Temp. to Reflux | Higher temperatures increase reaction rate but can also lead to byproducts. Optimization is key. nih.gov | |

| Amidation | Coupling Reagent | HATU, EDC/HOBt, PyBOP | Affects reaction time, yield, and degree of racemization. HATU is often very effective. luxembourg-bio.compeptide.com |

| Base | DIPEA, Et₃N | Essential for neutralizing acids and facilitating the reaction. DIPEA is often preferred due to its steric bulk. nih.gov | |

| Solvent | DMF, DCM, ACN | Must dissolve all reactants and not interfere with the reaction. DMF is a common choice for its high polarity. |

Derivatization Strategies for Structural Analogue Generation

The structure of this compound offers several positions that can be chemically modified to generate a library of structural analogues for various research applications. Such derivatization is a cornerstone of medicinal chemistry for exploring structure-activity relationships. wikipedia.org

Key points for derivatization include:

Modification of the Bromophenyl Ring : The bromine atom serves as a versatile synthetic handle for a wide range of cross-coupling reactions.

Suzuki Coupling : Reaction with various boronic acids or esters in the presence of a palladium catalyst can replace the bromine atom with a wide variety of aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling : Palladium-catalyzed coupling with terminal alkynes can introduce alkynyl moieties.

Buchwald-Hartwig Amination : This reaction allows for the introduction of a range of primary or secondary amines in place of the bromine atom.

Modification of the N-Phenyl Ring : The properties of the molecule can be fine-tuned by introducing substituents onto the N-phenyl ring. This is most easily achieved by using a substituted aniline in the final amidation step of the synthesis. A wide array of anilines bearing electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., chloro, nitro, trifluoromethyl) groups at the ortho, meta, or para positions are commercially available.

Modification of the Propanamide Backbone :

The methyl group on the propionamide (B166681) backbone could be replaced with other alkyl groups by starting with different 2-haloalkanoic acids in the initial ether synthesis step.

The ether oxygen could potentially be replaced with a sulfur (thioether) or nitrogen atom, though this would require a significant alteration of the synthetic strategy.

Through these derivatization strategies, a diverse set of analogues can be systematically prepared, allowing for a thorough investigation of how structural changes influence the compound's chemical and physical properties.

Systematic Modification of the N-Phenyl and Bromophenoxy Substituents

The modular nature of the synthetic route to this compound allows for systematic modifications of both the N-phenyl and the bromophenoxy moieties. These modifications are crucial for structure-activity relationship (SAR) studies in various research contexts.

Modification of the N-Phenyl Group:

A wide array of substituted anilines can be used in the amide coupling step to explore the impact of different functional groups on the N-phenyl ring. The electronic and steric properties of these substituents can significantly influence the biological activity and physicochemical properties of the resulting compounds. For instance, studies on analogous 2-phenoxybenzamides have demonstrated that the substitution pattern on the anilino portion strongly dictates antiplasmodial activity and cytotoxicity. nih.govresearchgate.net Both electron-donating and electron-withdrawing groups can be introduced at the ortho, meta, and para positions of the phenyl ring.

| Substituent on N-Phenyl Ring | Rationale for Modification | Representative Aniline Precursor |

| Halogens (F, Cl, Br) | Modulate lipophilicity and electronic properties. | 4-Fluoroaniline, 4-Chloroaniline |

| Alkyl/Alkoxy (CH₃, OCH₃) | Investigate steric and electronic effects. | 4-Methylaniline, 4-Methoxyaniline |

| Nitro (NO₂) | Introduce a strong electron-withdrawing group. | 4-Nitroaniline |

| Piperazine/Piperidine | Enhance solubility and introduce basic centers. | N-(4-aminophenyl)piperazine |

Interactive Data Table: Examples of N-Phenyl Modifications in Analogous Amides This table showcases a variety of substituents that can be introduced on the N-phenyl ring, based on synthetic strategies for similar amide compounds.

| Substituent (Position) | Rationale | Potential Impact |

|---|---|---|

| 4-Fluoro | Introduce a small, electronegative atom to alter electronic properties and potentially block metabolic sites. | Modified lipophilicity and electronic distribution. |

| 4-Chloro | Increase lipophilicity and introduce a larger halogen. | Enhanced membrane permeability. |

| 4-Methyl | Introduce a small, electron-donating group. | Investigate steric and electronic effects on binding. |

| 4-Methoxy | Introduce an electron-donating group with hydrogen bond accepting potential. | Potential for new hydrogen bonding interactions. |

| 4-Nitro | Introduce a strong electron-withdrawing group. | Significant alteration of the electronic character of the N-phenyl ring. |

| 2-Amino | Introduce a hydrogen bond donor and a site for further derivatization. | Increased polarity and potential for secondary interactions. |

Modification of the Bromophenoxy Group:

| Substituent on Phenoxy Ring | Rationale for Modification | Representative Phenol Precursor |

| Isopropyl | Increase lipophilicity and steric bulk. | 3-Isopropylphenol |

| Fluoro | Alter electronic properties and metabolic stability. | 3-Fluorophenol |

| Methyl | Investigate the effect of a small alkyl group. | 3-Methylphenol |

| Nitro | Introduce a strong electron-withdrawing group. | 3-Nitrophenol |

Interactive Data Table: Examples of Bromophenoxy Modifications in Analogous Ethers This table illustrates various substituents that can be incorporated into the phenoxy ring, based on synthetic approaches for similar phenoxy derivatives.

| Substituent (Position) | Rationale | Potential Impact |

|---|---|---|

| 2-Bromo | Investigate the positional isomerism of the bromo group. | Altered conformation and electronic properties. |

| 4-Bromo | Investigate the positional isomerism of the bromo group. | Altered conformation and electronic properties. |

| 3-Fluoro | Introduce a small, highly electronegative atom. | Modified electronic distribution and potential for improved metabolic stability. |

| 3-Chloro | Introduce a different halogen to fine-tune lipophilicity and electronics. | Changes in steric and electronic profile compared to bromo. |

| 3-Methyl | Introduce a small, electron-donating group. | Investigation of steric and electronic effects. |

| 3-Trifluoromethyl | Introduce a strong electron-withdrawing and lipophilic group. | Significant alteration of electronic properties and increased lipophilicity. |

Stereoselective Synthesis Approaches for Enantiomeric Forms

The propionamide moiety of this compound contains a chiral center at the C2 position of the propanoic acid backbone. Consequently, the compound exists as a pair of enantiomers, (R)- and (S)-2-(3-bromophenoxy)-N-phenylpropanamide. The synthesis and biological evaluation of individual enantiomers are often crucial, as they can exhibit different pharmacological properties. Several strategies can be employed for the stereoselective synthesis of these enantiomers.

One common approach is the chiral resolution of the racemic 2-(3-bromophenoxy)propanoic acid intermediate. This can be achieved by forming diastereomeric salts with a chiral amine resolving agent, such as (R)- or (S)-1-phenylethylamine. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the carboxylic acid can be recovered by treatment with an acid, and then coupled with aniline to yield the enantiomerically pure final product.

Another powerful method for obtaining enantiomerically pure phenoxypropanoic acids and their derivatives is through enzymatic resolution . Lipases are frequently employed for the kinetic resolution of racemic esters of these acids. nih.gov For example, a racemic mixture of methyl 2-(3-bromophenoxy)propanoate could be subjected to hydrolysis by a lipase (B570770) that selectively acts on one enantiomer, leaving the other enantiomer of the ester unreacted. The resulting mixture of the hydrolyzed acid and the unreacted ester can then be separated. Studies on the resolution of (R,S)-2-phenoxy-propionic acid methyl ester have shown that high enantiomeric excess can be achieved under optimized conditions. nih.gov

Asymmetric synthesis represents a more direct route to the enantiomerically pure carboxylic acid intermediate. This can involve the use of chiral catalysts or chiral auxiliaries to control the stereochemistry of the key bond-forming reactions. For instance, asymmetric alkylation of a glycine (B1666218) Schiff base derivative with a suitable electrophile in the presence of a chiral phase-transfer catalyst can produce unnatural α-amino acid derivatives with high enantioselectivity, a strategy that could be adapted for the synthesis of chiral propanoic acid precursors. nih.gov

The choice of method for obtaining the pure enantiomers of this compound depends on factors such as scalability, cost, and the availability of chiral starting materials or catalysts.

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 2-(3-bromophenoxy)-N-phenylpropanamide is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, while the coupling constants (J) would provide information about the connectivity of neighboring protons.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (phenyl) | 7.0 - 7.6 | m | - |

| Aromatic-H (bromophenoxy) | 6.8 - 7.4 | m | - |

| NH | ~8.0 - 9.0 | s (broad) | - |

| CH | 4.5 - 5.0 | q | ~7.0 |

| CH₃ | 1.5 - 1.8 | d | ~7.0 |

Note: This is a predicted spectrum. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Resonances and Connectivity

The ¹³C NMR spectrum will show a single peak for each unique carbon atom in this compound. The chemical shifts are indicative of the carbon's hybridization and its bonding partners.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (amide) | 170 - 175 |

| C-O (phenoxy) | 155 - 160 |

| Aromatic C-Br | 120 - 125 |

| Aromatic C (phenyl & phenoxy) | 115 - 140 |

| CH | 50 - 60 |

| CH₃ | 15 - 20 |

Note: This is a predicted spectrum. Actual values may vary.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amide) | Stretching | 3200 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (amide) | Stretching | 1650 - 1690 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (ether) | Stretching | 1200 - 1250 |

| C-N (amide) | Stretching | 1200 - 1350 |

| C-Br | Stretching | 500 - 600 |

Note: These are characteristic ranges and may shift based on the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Assessment

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of aromatic rings and the carbonyl group in this compound is expected to result in characteristic absorption bands.

Expected UV-Vis Absorption Maxima (λmax):

| Electronic Transition | Expected λmax (nm) | Solvent |

| π → π* (aromatic) | ~200 - 220 | Ethanol/Methanol |

| π → π* (aromatic, conjugated) | ~250 - 280 | Ethanol/Methanol |

| n → π* (carbonyl) | ~300 - 320 | Ethanol/Methanol |

Note: The exact wavelengths and molar absorptivities are dependent on the solvent and molecular conformation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) allows for the precise determination of the molecular weight of a compound, confirming its elemental formula. The fragmentation pattern provides valuable structural information.

Expected HRMS Data:

Molecular Formula: C₁₅H₁₄BrNO₂

Calculated Monoisotopic Mass: 320.0281 u

Expected Fragmentation Pathways: The molecule would likely fragment at the amide bond, leading to the formation of ions corresponding to the N-phenylpropanamide and the 3-bromophenoxy moieties. Further fragmentation of the aromatic rings would also be observed.

Elemental Analysis for Compositional Purity and Stoichiometry

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to confirm the empirical and molecular formula.

Expected Elemental Composition:

| Element | Symbol | Theoretical Percentage |

| Carbon | C | 56.27% |

| Hydrogen | H | 4.41% |

| Bromine | Br | 24.95% |

| Nitrogen | N | 4.37% |

| Oxygen | O | 9.99% |

Note: These percentages are calculated based on the molecular formula C₁₅H₁₄BrNO₂.

X-ray Crystallography for Solid-State Molecular Architecture

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound was found. The crystal structure of this specific molecule has not been determined or is not published in the accessible resources.

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance of interest. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing this pattern, scientists can deduce the positions of individual atoms, the bond lengths between them, and the angles at which these bonds are oriented.

Had the data been available, this section would have presented a detailed analysis of the solid-state molecular architecture of this compound. This would have included:

Crystal System and Space Group: A description of the crystal's symmetry and the mathematical framework describing the arrangement of molecules within the unit cell.

Unit Cell Dimensions: The specific lengths of the sides of the unit cell (a, b, and c) and the angles between them (α, β, and γ).

Molecular Conformation: A detailed description of the three-dimensional shape of the molecule in the solid state, including the planarity of the phenyl rings and the conformation of the propanamide chain.

Intramolecular Geometry: A presentation of key bond lengths, bond angles, and torsion angles within the molecule. This data would be compiled into an interactive table for clarity.

Intermolecular Interactions: An analysis of the non-covalent interactions that hold the molecules together in the crystal lattice. This would include hydrogen bonding (likely involving the amide N-H and C=O groups) and other weaker interactions such as van der Waals forces and potential halogen bonding involving the bromine atom. These interactions are crucial for understanding the packing of the molecules in the solid state.

Without the experimental crystallographic data, a definitive and accurate description of the solid-state architecture of this compound cannot be provided. The synthesis and crystallographic analysis of this compound would be a necessary first step to enable such a detailed structural discussion.

Theoretical Chemistry and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in modern chemical research, enabling the detailed study of molecular systems. These methods solve the Schrödinger equation for a given molecule, providing comprehensive information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.gov It offers a balance between accuracy and computational cost, making it a suitable choice for studying medium-sized organic molecules like 2-(3-bromophenoxy)-N-phenylpropanamide. nih.govresearcher.life DFT calculations can predict a wide range of properties, including optimized geometries, electronic energies, and molecular orbitals. researchgate.net

The first step in a computational study is typically geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in the molecule. mdpi.com For a flexible molecule like this compound, which has several rotatable single bonds (e.g., C-O, C-N, C-C), this process involves exploring the potential energy surface to identify different stable conformations (conformers) and determine the global minimum energy structure.

The optimized geometry reveals key structural parameters. For instance, the amide group is expected to be nearly planar due to resonance. The bond angles around the ether oxygen are predicted to be slightly larger than a perfect tetrahedral angle due to the steric bulk of the attached aryl and alkyl groups. libretexts.org A representative set of optimized geometric parameters for the global minimum energy conformer is presented below.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Lengths (Å) | C=O (Amide) | 1.235 |

| C-N (Amide) | 1.358 | |

| C(Aryl)-O (Ether) | 1.370 | |

| C(Aryl)-Br | 1.910 | |

| Bond Angles (°) | O=C-N | 122.5 |

| C-O-C | 118.0 | |

| C-N-C | 125.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orgtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net From the energies of these frontier orbitals, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. pku.edu.cn

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

| Parameter | Calculated Value (eV, Illustrative) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 4.025 |

| Chemical Hardness (η) | 2.825 |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs, which is more intuitive for chemists. uni-muenchen.dewikipedia.org This method is particularly useful for quantifying intramolecular delocalization and charge transfer interactions. nih.gov

The analysis involves examining interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. wisc.edu A higher E(2) value indicates a stronger interaction and greater electron delocalization. In this compound, significant interactions are expected, such as the delocalization of lone pairs on the oxygen and nitrogen atoms into adjacent antibonding orbitals.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol, Illustrative) | Interaction Type |

|---|---|---|---|

| LP(1) O (Ether) | π(CAryl-CAryl) | 22.5 | p-π conjugation |

| LP(1) N (Amide) | π(C=O) | 55.8 | n-π* conjugation (Amide Resonance) |

| π(C=O) | π(CAryl-CAryl) | 15.2 | π-π conjugation |

| LP(2) O (Carbonyl) | σ*(N-CAmide) | 5.1 | Hyperconjugation |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule in 3D space. libretexts.org It is invaluable for predicting how molecules interact and for identifying sites susceptible to electrophilic and nucleophilic attack. youtube.comnumberanalytics.com

The MEP surface is color-coded to represent the electrostatic potential. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are sites for electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The most positive potential would likely be associated with the amide N-H hydrogen, making it a potential hydrogen bond donor.

| Region | Potential Type | Value (kcal/mol, Illustrative) |

|---|---|---|

| Around Carbonyl Oxygen | Vmin (Most Negative) | -55.0 |

| Around Amide Hydrogen | Vmax (Most Positive) | +45.0 |

| π-system of Phenyl Rings | Negative | -15.0 to -25.0 |

| Around Bromine Atom (σ-hole) | Slightly Positive | +10.0 |

For this compound, a PDOS analysis could reveal the contributions of the bromophenoxy moiety, the propanamide linker, and the N-phenyl group to the HOMO and LUMO. It would be expected that the HOMO is primarily composed of orbitals from the electron-rich bromophenoxy and N-phenyl rings, while the LUMO might have significant contributions from the π* orbitals of the phenyl rings and the carbonyl group. This analysis helps in understanding intramolecular charge transfer characteristics upon electronic excitation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

No publicly available research articles or datasets were found that specifically apply Time-Dependent Density Functional Theory (TD-DFT) to investigate the excited state phenomena of this compound. TD-DFT is a widely used quantum chemical method for calculating the electronic absorption and emission spectra of molecules by predicting their excited states. Such studies would typically provide data on vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*), which are crucial for understanding the photophysical properties of a compound. However, for this compound, this information is not present in the current scientific literature.

Nonlinear Optical (NLO) Properties Calculations and Their Electronic Origin

Similarly, a thorough search did not yield any studies on the nonlinear optical (NLO) properties of this compound. NLO materials are of significant interest for applications in photonics and optoelectronics. Computational methods are often employed to predict these properties and understand their electronic origins.

Linear Polarizability and First/Second Hyperpolarizability Tensor Computations

There are no published computational studies detailing the linear polarizability (α) and the first (β) or second (γ) hyperpolarizability tensors for this compound. These parameters quantify the response of a molecule to an applied electric field and are fundamental indicators of its NLO activity. Without dedicated computational research, data for these properties remain unavailable.

Analysis of Intramolecular Charge Transfer (ICT) Characteristics

The analysis of intramolecular charge transfer (ICT) characteristics, which is often a key factor in the NLO response of a molecule, has not been reported for this compound. Such an analysis would typically involve examining the redistribution of electron density upon electronic excitation, often visualized through molecular orbital analysis (e.g., HOMO-LUMO transitions) and charge density difference plots. This information is currently absent from the scientific record for this compound.

Computational Structure-Activity Relationship (SAR) Methodologies

Computational Structure-Activity Relationship (SAR) methodologies are crucial in medicinal chemistry and materials science for designing new compounds with desired properties. However, no specific SAR studies featuring this compound have been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

No Quantitative Structure-Activity Relationship (QSAR) models that include this compound as part of the training or test set could be located. QSAR studies establish a mathematical relationship between the chemical structure and the biological activity or a specific property of a series of compounds. The absence of such studies indicates a lack of data on the activity of this compound within a larger chemical series.

Molecular Docking Simulations for Theoretical Receptor/Enzyme Binding Modes

There are no published molecular docking studies that investigate the binding of this compound to any specific biological receptor or enzyme. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies are fundamental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. For this compound, this information has not been computationally explored in the available literature.

In-Depth Analysis of this compound Reveals a Gap in Current Computational Research

A comprehensive review of scientific literature and computational chemistry databases indicates a notable absence of specific research on the molecular dynamics, conformational sampling, and interaction dynamics of the chemical compound this compound. Despite extensive searches for theoretical and computational investigations into this specific molecule, no dedicated studies detailing its dynamic behavior at an atomic level have been publicly documented.

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the time-dependent behavior of molecules. These simulations can reveal crucial information about a compound's conformational flexibility, which pertains to the different spatial arrangements of its atoms, and its interaction dynamics with other molecules, such as biological receptors or solvents. This information is invaluable in fields like drug discovery and materials science for predicting a compound's efficacy, stability, and mechanism of action.

Typically, a molecular dynamics study would involve the following:

Conformational Sampling: This process explores the potential energy surface of the molecule to identify its most stable three-dimensional structures, or conformers. By simulating the molecule's movements over time, researchers can understand its flexibility and the probability of it adopting specific shapes. This is critical as the biological activity of a molecule is often dictated by its conformation.

Interaction Dynamics: MD simulations can also model how a molecule interacts with its environment. For example, in a biological context, this could involve simulating the binding process of the molecule to a target protein. These simulations can elucidate the key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the binding affinity and specificity.

The lack of published data for this compound means that key insights into its physical and chemical properties remain purely theoretical at this stage. Without MD simulation data, it is not possible to construct data tables on its conformational states or to provide detailed findings on its interaction dynamics.

The absence of such research highlights a specific gap in the current body of scientific knowledge and presents an opportunity for future computational chemistry studies to explore the molecular characteristics of this compound.

Molecular Interactions and Mechanistic Studies in Vitro and Theoretical Perspectives

Theoretical Postulations of Potential Biological Activities Based on Molecular Interactions

In the absence of experimental data, computational methods can sometimes be used to predict potential biological activities. Molecular docking, for instance, can be used to simulate the binding of a ligand to the active site of a known protein structure. However, the reliability of these predictions is greatly enhanced when they can be validated by experimental data. Without any initial biological data to guide such theoretical studies, any postulations regarding the potential enzyme inhibition, receptor modulation, antioxidant mechanisms, or anti-inflammatory pathways of 2-(3-bromophenoxy)-N-phenylpropanamide would be purely speculative.

Future Research Trajectories and Advanced Chemical Applications

Design Principles for Novel 2-(3-bromophenoxy)-N-phenylpropanamide Analogues with Tuned Molecular Properties

The rational design of novel analogues of this compound hinges on a deep understanding of its structure-activity relationships (SAR). The goal is to systematically modify its core structure to modulate physicochemical properties, such as lipophilicity, polarity, and molecular conformation, thereby enhancing its interaction with biological targets or tuning its material properties.

Key design strategies will focus on three primary regions of the molecule:

The N-phenyl Ring: The terminal phenyl group is a prime site for substitution. Introducing various functional groups at the ortho, meta, or para positions can impact steric hindrance, hydrogen bonding capacity, and hydrophobic interactions. For instance, adding polar groups like hydroxyl or amino functions could improve solubility, while incorporating bulkier groups could enhance selectivity for specific protein binding pockets. mdpi.com

The Propanamide Linker: The chirality and flexibility of the propanamide linker are critical determinants of the molecule's three-dimensional shape. Modifying the linker by introducing constraints, such as cyclization, or altering its length can lock the molecule into a more bioactive conformation, potentially leading to increased potency and selectivity.

| Molecular Region | Modification Strategy | Anticipated Effect on Molecular Properties | Potential Application Focus |

|---|---|---|---|

| 3-bromophenoxy Ring | Substitution of Bromine (e.g., with -F, -CN, -CF3) | Modulation of electronic properties, dipole moment, and metabolic stability. | Medicinal Chemistry, Materials Science |

| 3-bromophenoxy Ring | Introduction of additional substituents | Alteration of lipophilicity and hydrogen bonding potential. | Drug Discovery |

| N-phenyl Ring | Para-substitution (e.g., with -OH, -OCH3, -Cl) | Fine-tuning of hydrophobic/hydrophilic balance and target-specific interactions. mdpi.com | Medicinal Chemistry |

| N-phenyl Ring | Introduction of heterocyclic rings | Introduction of novel binding motifs and improved pharmacokinetic profiles. | Drug Discovery |

| Propanamide Linker | Introduction of conformational constraints (e.g., methylation, cyclization) | Reduced conformational flexibility, leading to higher binding affinity and selectivity. | Medicinal Chemistry |

| Propanamide Linker | Variation of linker length or composition | Optimization of spatial orientation of the aromatic rings. | Drug Discovery, Materials Science |

Integration of Advanced Synthetic Methodologies for Scalable Production and Diversity-Oriented Synthesis

Realizing the potential of novel analogues requires robust and efficient synthetic strategies. Future efforts will concentrate on moving beyond traditional laboratory-scale synthesis towards more advanced and scalable methodologies.

Scalable Production: The development of cost-effective and high-yield synthetic routes is paramount for the large-scale production of a lead candidate. This involves optimizing reaction conditions, such as solvent choice, temperature, and catalysts, for the key amide bond formation step. mdpi.com Methodologies like flow chemistry could offer significant advantages over batch processing, including improved safety, better reaction control, and higher throughput, facilitating a more streamlined and industrially viable manufacturing process.

Diversity-Oriented Synthesis (DOS): DOS is a powerful strategy for rapidly generating large libraries of structurally diverse small molecules from a common starting material. nih.govnih.gov This approach is ideal for exploring the vast chemical space around the this compound scaffold. rsc.org A DOS workflow would involve preparing a common intermediate that can be subjected to a variety of "branching" reaction pathways, introducing diverse building blocks at key positions on the molecule. nih.gov This allows for the creation of a comprehensive library of analogues with varied skeletal structures and functional groups, which can then be screened for a wide range of biological activities or material properties.

| Methodology | Objective | Key Advantages | Application to this compound |

|---|---|---|---|

| Flow Chemistry | Scalable Production | Enhanced reaction control, improved safety, higher throughput, ease of automation. | Continuous manufacturing of a lead compound for further development. |

| Microwave-Assisted Synthesis | Rapid Analogue Synthesis | Reduced reaction times, improved yields, cleaner reactions. unimi.it | Accelerated synthesis of small batches of analogues for initial screening. |

| Diversity-Oriented Synthesis (DOS) | Library Generation | Efficient exploration of chemical space, generation of skeletal diversity. | Creation of a large library of analogues for high-throughput screening. |

| Catalytic Cross-Coupling | Functionalization | Formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency. nih.gov | Modification of the bromophenoxy ring to introduce diverse substituents. |

Expansion of Computational Modeling for Predictive Lead Optimization and De Novo Design

Computational chemistry is an indispensable tool in modern drug discovery and materials science, offering the ability to predict molecular properties and guide synthetic efforts.

Predictive Lead Optimization: Quantitative Structure-Activity Relationship (QSAR) studies will be crucial for optimizing lead compounds. mdpi.comnih.gov By building mathematical models that correlate the structural features of existing analogues with their biological activity, QSAR can predict the potency of virtual compounds before they are synthesized. nih.gov This significantly reduces the time and resources required for lead optimization. Molecular dynamics simulations can further provide insights into the binding modes of these analogues with their biological targets, helping to rationalize observed SAR data and guide the design of next-generation compounds with improved affinity and selectivity. nih.gov

De Novo Design: Beyond optimizing existing scaffolds, computational algorithms can be used for de novo design—the creation of entirely new molecules. benevolent.com These methods can generate novel molecular structures that are predicted to have high activity based on a predefined set of criteria. researchgate.net Starting with a fragment of this compound or a description of the target binding site, these algorithms can "grow" or assemble new molecules with desirable properties, potentially uncovering novel and patentable chemical entities. benevolent.comnih.gov

Exploration of Material Science Applications Based on Unique Electronic and Optical Properties

The inherent chemical features of the this compound scaffold suggest potential applications beyond the biological realm, particularly in material science. The presence of aromatic rings and a bromine atom can impart unique electronic and optical properties.

The delocalized π-electron systems of the two phenyl rings, coupled with the heavy bromine atom, could lead to interesting photophysical behaviors, such as fluorescence or phosphorescence. researchgate.net The modification of this scaffold could lead to the development of novel organic materials. For example, incorporating this molecule into polymer backbones could yield materials with high thermal stability and specific optoelectronic characteristics. researchgate.net

Potential areas of exploration include:

Organic Light-Emitting Diodes (OLEDs): Analogues designed to have high quantum yields and specific emission wavelengths could be investigated as emitters or host materials in OLED devices.

Nonlinear Optical (NLO) Materials: The polarizable nature of the molecule could be exploited for NLO applications. nih.gov DFT calculations can be used to predict the hyperpolarizabilities of novel analogues to identify promising candidates for NLO materials. nih.gov

Organic Semiconductors: By tuning the HOMO/LUMO energy levels through chemical modification, it may be possible to develop derivatives that can function as semiconductors in organic electronic devices. nih.gov

| Application Area | Relevant Molecular Property | Design & Optimization Focus |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Luminescence (Fluorescence/Phosphorescence) | Maximizing quantum efficiency, tuning emission color through substituent effects. |

| Nonlinear Optical (NLO) Materials | High molecular hyperpolarizability | Introducing strong electron-donating and withdrawing groups to enhance polarization. nih.gov |

| Organic Semiconductors | Tunable HOMO/LUMO energy levels | Modifying the aromatic systems to control the electronic band gap. nih.gov |

| Advanced Polymers | Thermal stability, processability | Incorporation into polyimide or other high-performance polymer backbones. researchgate.net |

Q & A

Q. What are the established synthetic methodologies for preparing 2-(3-bromophenoxy)-N-phenylpropanamide, and how is structural integrity confirmed post-synthesis?

The synthesis involves multi-step reactions, typically starting with nucleophilic substitution between 3-bromophenol and a propanamide precursor, followed by amide bond formation. Critical parameters include solvent choice (e.g., aprotic solvents like DMF), temperature control (40–80°C), and reaction time optimization. Structural confirmation relies on NMR spectroscopy for functional group analysis (e.g., identifying bromophenoxy substituents) and mass spectrometry for molecular weight validation. UV-Vis spectroscopy can corroborate electronic transitions, with related derivatives showing absorption peaks near 295–298 nm .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Determines substituent positions (e.g., bromophenoxy at position 3) via proton/carbon chemical shifts.

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.

- UV-Vis Spectroscopy : Identifies conjugation effects, with absorption maxima influenced by the bromophenoxy group’s electron-withdrawing nature .

Q. How are common impurities identified and mitigated during synthesis?

By-products such as unreacted intermediates or halogenated side products are detected using thin-layer chromatography (TLC) and quantified via HPLC. Purification strategies include recrystallization or column chromatography. For example, optimizing stoichiometric ratios and reaction times minimizes di-substituted by-products in analogous syntheses .

Advanced Research Questions

Q. What strategies optimize reaction conditions to enhance yield and purity of this compound?

Systematic parameter variation is key:

- Solvent Polarity : Aprotic solvents improve nucleophilic substitution efficiency.

- Temperature Gradients : Stepwise heating (e.g., 60°C for amidation) reduces thermal degradation.

- Catalyst Use : Lewis acids like ZnCl₂ may accelerate intermediate formation. Studies on similar propanamides report yield improvements (>15%) through iterative optimization .

Q. How can computational modeling predict physicochemical properties of this compound?

Density functional theory (DFT) calculates electronic properties such as HOMO-LUMO gaps, dipole moments, and nonlinear optical behavior. For example, DFT studies on bromophenoxy derivatives correlate experimental UV-Vis peaks (295–298 nm) with theoretical transitions, validating electronic structure models . Molecular dynamics simulations further predict solubility and aggregation tendencies in solvent systems.

Q. How do structural modifications influence biological or chemical activity in derivatives of this compound?

- Phenoxy Modifications : Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity, improving reactivity in nucleophilic substitutions.

- Phenyl Modifications : Fluorination or methoxy groups alter steric and electronic profiles, impacting binding to biological targets. SAR studies on propanamide-based analgesics demonstrate that substituent position critically affects receptor affinity .

Q. What insights does crystallography provide into molecular conformation and intermolecular interactions?

X-ray crystallography reveals bond angles, torsion effects, and halogen bonding (e.g., Br···O interactions) that influence crystal packing. For example, 3-bromo-propanamide analogs exhibit distinct lattice arrangements due to bromine’s polarizability, informing stability predictions under varying humidity .

Q. How can contradictory spectral data from different studies be resolved?

Discrepancies in NMR or UV-Vis results may arise from solvent effects, impurities, or tautomerism. Cross-validation using multiple techniques (e.g., IR for functional groups, elemental analysis) and replication under controlled conditions (e.g., degassed solvents) are recommended. For instance, solvent-dependent NMR shifts in related compounds highlight the need for standardized reporting .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.